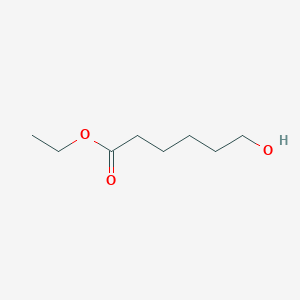

Ethyl 6-hydroxyhexanoate

Übersicht

Beschreibung

Ethyl 6-hydroxyhexanoate is an ethyl ester with the linear formula HO (CH2)5CO2C2H5 . It has a molecular weight of 160.21 .

Synthesis Analysis

Ethyl 6-hydroxyhexanoate can be prepared via a two-step process involving the hydrolysis of ε-caprolactone . It can also be used in the synthesis of series of model phenol carbonate ester prodrugs having fatty acid-like structures . Additionally, it may be used in the preparation of alkyl triflates and in the synthesis of ethyl 6-(trifluoromethylsulfonyloxy)hexanoate .Molecular Structure Analysis

The molecular formula of Ethyl 6-hydroxyhexanoate is C8H16O3 . Its monoisotopic mass is 160.109940 Da . The InChI string isInChI=1S/C8H16O3/c1-2-11-8 (10)6-4-3-5-7-9/h9H,2-7H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-hydroxyhexanoate include a refractive index of 1.437 (lit.), a boiling point of 127-128 °C/12 mmHg (lit.), and a density of 0.985 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Model Phenol Carbonate Ester Prodrugs

Ethyl 6-hydroxyhexanoate is suitable for use in the synthesis of a series of model phenol carbonate ester prodrugs . These prodrugs have fatty acid-like structures, which can be beneficial in drug delivery systems.

Preparation of Alkyl Triflates

Alkyl triflates are important intermediates in organic synthesis. Ethyl 6-hydroxyhexanoate can be used in the preparation of these compounds .

Synthesis of Ethyl 6-(Trifluoromethylsulfonyloxy)hexanoate

This compound is a useful intermediate in organic synthesis. Ethyl 6-hydroxyhexanoate can be used in its synthesis .

Wine Analysis

The concentration of Ethyl 6-hydroxyhexanoate in wines, especially Bordeaux red wines, can be evaluated . This compound contributes to the overall aroma profile of the wine.

Safety and Hazards

Ethyl 6-hydroxyhexanoate is classified as a combustible liquid . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, the victim should drink water (two glasses at most) and consult a doctor if feeling unwell . In the event of a fire, firefighters should wear self-contained breathing apparatus .

Wirkmechanismus

Target of Action

Ethyl 6-hydroxyhexanoate is an organic compound . It is primarily used in the synthesis of model phenol carbonate ester prodrugs . These prodrugs are designed to target specific enzymes in the body that can metabolize them into active drugs .

Mode of Action

It is known that it can be used in the synthesis of alkyl triflates . Alkyl triflates are versatile intermediates in organic synthesis, often used in palladium-catalyzed coupling reactions .

Biochemical Pathways

Ethyl 6-hydroxyhexanoate is involved in the synthesis of model phenol carbonate ester prodrugs It is known that it can be prepared via the hydrolysis of ε-caprolactone .

Pharmacokinetics

It is known that it has a high gastrointestinal absorption and is bbb permeant . Its LogP value indicates moderate lipophilicity, which could influence its distribution in the body .

Result of Action

The result of Ethyl 6-hydroxyhexanoate’s action is the production of model phenol carbonate ester prodrugs . These prodrugs can be metabolized into active drugs in the body

Action Environment

The action of Ethyl 6-hydroxyhexanoate can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH . Furthermore, its efficacy in the synthesis of other compounds can be influenced by the presence of catalysts and the specific conditions of the reaction .

Eigenschaften

IUPAC Name |

ethyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXRUZUPCFVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606130-29-4 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606130-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60326814 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxyhexanoate | |

CAS RN |

5299-60-5 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of ethyl 6-hydroxyhexanoate in material science?

A1: Ethyl 6-hydroxyhexanoate is a valuable building block in synthesizing polyesters. Research shows that it can be copolymerized with novel monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM) using enzymatic polymerization techniques []. This process yields functional polyesters with molecular weights reaching up to 12,000 g/mol []. These polyesters hold potential for various applications due to their functional groups, allowing for further modifications like grafting [].

Q2: Can ethyl 6-hydroxyhexanoate be used to create fragrant compounds?

A2: Yes, ethyl 6-hydroxyhexanoate serves as a precursor to commercially valuable fragrance compounds. One example is its use in the synthesis of ethyl 6-acetoxyhexanoate, also known as Berryflor []. This compound possesses a pleasant raspberry aroma with hints of jasmine and anise, making it suitable for fragrances and flavorings [].

Q3: Are there any alternative synthetic routes for producing ethyl 6-hydroxyhexanoate?

A3: While commercial sources exist, ethyl 6-hydroxyhexanoate can be synthesized from readily available starting materials. A common method involves the acid-catalyzed transesterification of ε-caprolactone []. This approach offers a cost-effective alternative to direct purchase, particularly for laboratory-scale syntheses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)